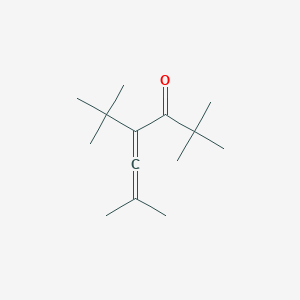
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is an organic compound characterized by its unique structure, which includes a tert-butyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reaction, and the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Compounds with different functional groups replacing the tert-butyl group
Scientific Research Applications
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved may include covalent binding to active sites or alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,4,6-trimethylheptane
- 4-tert-Butyl-2,6-dimethylacetophenone
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
4-tert-Butyl-2,2,6-trimethylhepta-4,5-dien-3-one is unique due to its specific arrangement of tert-butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
88036-37-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
InChI |
InChI=1S/C14H24O/c1-10(2)9-11(13(3,4)5)12(15)14(6,7)8/h1-8H3 |
InChI Key |
LIRKJKGYZVHZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C(=O)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















